molecular formula C18H13N5O4S B14464960 1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt CAS No. 71393-88-9

1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt

Cat. No.: B14464960
CAS No.: 71393-88-9
M. Wt: 395.4 g/mol
InChI Key: UOKRWMRRPGCGGY-UHFFFAOYSA-N
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Description

1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their vibrant colors and are widely used in the dye and pigment industry. The structure of this compound includes a naphthalene ring, a diazonium group, an azo linkage, and a sulfonic acid group, making it a versatile molecule with various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt typically involves the following steps:

    Diazotization: The process begins with the diazotization of 1-naphthylamine-4-sulfonic acid. This is achieved by treating the amine with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-(acetylamino)aniline in an alkaline medium. The reaction is carried out at a controlled pH to ensure the formation of the azo compound.

    Isolation and Purification: The resulting product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield, continuous flow reactors are used for the diazotization and coupling reactions.

    Automated pH Control: Automated systems are employed to monitor and adjust the pH during the coupling reaction, ensuring optimal conditions for the formation of the azo compound.

    Advanced Purification Techniques: Techniques such as chromatography and crystallization are used to purify the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can participate in electrophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The azo linkage can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation states of the naphthalene ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in the presence of a catalyst such as copper(I) chloride.

    Reduction Reactions: Reducing agents like sodium dithionite or hydrogen in the presence of a palladium catalyst are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives are formed.

    Reduction Products: The reduction of the azo linkage results in the formation of 1-naphthylamine-4-sulfonic acid and 4-(acetylamino)aniline.

    Oxidation Products: Oxidation can lead to the formation of naphthoquinones and other oxidized derivatives.

Scientific Research Applications

1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various dyes and pigments. Its ability to undergo substitution reactions makes it valuable in organic synthesis.

    Biology: The compound is used in staining techniques for microscopy, helping to visualize biological tissues and cells.

    Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of 1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt involves:

    Molecular Targets: The compound interacts with nucleophiles through its diazonium group, leading to substitution reactions.

    Pathways Involved: The azo linkage can undergo reduction, affecting the electron distribution within the molecule and altering its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthalenediazonium, 4-sulfo-, inner salt
  • 4-((4-(Acetylamino)phenyl)azo)benzenediazonium chloride
  • 1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-5-sulfo-, inner salt

Uniqueness

1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt is unique due to its specific substitution pattern and the presence of both the sulfonic acid group and the azo linkage. This combination imparts distinct chemical properties, making it highly versatile for various applications.

Properties

CAS No.

71393-88-9

Molecular Formula

C18H13N5O4S

Molecular Weight

395.4 g/mol

IUPAC Name

8-[(4-acetamidophenyl)diazenyl]-5-diazonionaphthalene-2-sulfonate

InChI

InChI=1S/C18H13N5O4S/c1-11(24)20-12-2-4-13(5-3-12)22-23-18-9-8-17(21-19)15-7-6-14(10-16(15)18)28(25,26)27/h2-10H,1H3,(H-,20,23,24,25,26,27)

InChI Key

UOKRWMRRPGCGGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)[N+]#N)S(=O)(=O)[O-]

Origin of Product

United States

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